molecular formula C11H15ClOS B8080941 2-Tert-butylsulfanyl-4-chloro-1-methoxybenzene

2-Tert-butylsulfanyl-4-chloro-1-methoxybenzene

Cat. No.: B8080941
M. Wt: 230.75 g/mol
InChI Key: QVCJDBUWXXJPGQ-UHFFFAOYSA-N
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Description

The compound with the identifier “2-Tert-butylsulfanyl-4-chloro-1-methoxybenzene” is a chemical substance listed in the PubChem database. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “2-Tert-butylsulfanyl-4-chloro-1-methoxybenzene” involves specific synthetic routes and reaction conditions. These methods typically include the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . The process requires careful selection of sample clean-up methods to ensure accurate and robust assays.

Industrial Production Methods: In industrial settings, the production of “this compound” may involve advanced techniques such as cyclodextrin inclusion complex formation. This method enhances the physical, chemical, and biological characteristics of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: The compound “2-Tert-butylsulfanyl-4-chloro-1-methoxybenzene” undergoes several types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . These reactions are essential for understanding the compound’s behavior under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving “this compound” include various solvents, catalysts, and other chemical agents. The conditions for these reactions may vary depending on the desired outcome, such as temperature, pressure, and pH levels.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. For example, combination reactions may result in the formation of new compounds, while decomposition reactions may break down the compound into simpler substances.

Scientific Research Applications

The compound “2-Tert-butylsulfanyl-4-chloro-1-methoxybenzene” has a wide range of scientific research applications. It is used in chemistry for the synthesis of new materials and in biology for studying molecular interactions. In medicine, it may be utilized for developing new drugs and therapies. Additionally, the compound has industrial applications in the production of various chemical products .

Mechanism of Action

The mechanism of action of “2-Tert-butylsulfanyl-4-chloro-1-methoxybenzene” involves its interaction with specific molecular targets and pathways. For example, bisphosphonates like zoledronic acid are taken into the bone where they bind to hydroxyapatite . This binding process is crucial for the compound’s effectiveness in treating certain medical conditions.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “2-Tert-butylsulfanyl-4-chloro-1-methoxybenzene” include other bisphosphonates such as ibandronic acid, minodronic acid, and risedronic acid . These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness.

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties that make it suitable for various applications. Its ability to form inclusion complexes with cyclodextrins, for example, enhances its solubility and stability, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-tert-butylsulfanyl-4-chloro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClOS/c1-11(2,3)14-10-7-8(12)5-6-9(10)13-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCJDBUWXXJPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)SC1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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